Comparative Human H4 Receptor Potency: INCB38579 vs. JNJ-7777120, PF-3893787, and Toreforant
INCB38579 inhibits recombinant human H4 receptor with an IC50 of 4.8 nM [1]. This potency is comparable to the first-generation antagonist JNJ-7777120 (IC50 ~4-4.5 nM) and PF-3893787 (Ki 2.4 nM), and approximately 1.75-fold higher than toreforant (Ki 8.4 nM) . While differences in assay conditions preclude strict ranking, these data establish INCB38579 within the high-potency cluster of tool compounds.
| Evidence Dimension | Human H4 Receptor Affinity/Inhibition |
|---|---|
| Target Compound Data | IC50 = 4.8 nM |
| Comparator Or Baseline | JNJ-7777120 (IC50 ~4-4.5 nM); PF-3893787 (Ki 2.4 nM); Toreforant (Ki 8.4 nM) |
| Quantified Difference | INCB38579 IC50 is within 1.1-2.0x of comparator IC50/Ki values; 1.75-fold more potent than toreforant |
| Conditions | Recombinant human H4R binding/functional assays |
Why This Matters
High affinity for the human target is a prerequisite for translational relevance, and INCB38579 meets or exceeds the potency benchmark set by widely used H4R tool compounds.
- [1] Shin N, Covington M, Bian D, et al. INCB38579, a novel and potent histamine H₄ receptor small molecule antagonist with anti-inflammatory pain and anti-pruritic functions. Eur J Pharmacol. 2012;675(1-3):47-56. View Source
